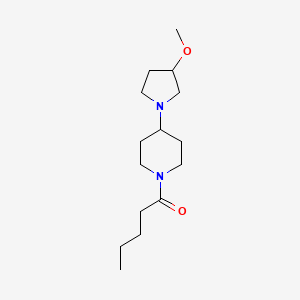![molecular formula C16H20ClN3O3S B2555031 2-(Furan-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1177807-41-8](/img/structure/B2555031.png)
2-(Furan-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan and pyridine derivatives are common structures in drug research due to their exceptional applications . They constitute a part of various drug molecules and have moderate to phenomenal activities against several natural targets . Amides, which are very common in nature and can be easily synthesized , have been exploited for their in vitro anti-microbial and in vivo anti-inflammatory activities .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation reaction of the appropriate acyl chlorides and aromatic amides . The subsequent treatment with excess diphosphorus pentasulfide in anhydrous toluene under reflux affords the corresponding thioamide .Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In these molecules, the dihedral angle between furan and pyridine rings can vary .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The substituent enters exclusively the 5-position of the furan ring .Physical And Chemical Properties Analysis
Furan and pyridine derivatives contribute positively to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .Applications De Recherche Scientifique
Amplifiers of Phleomycin : Research by Brown and Cowden (1982) discussed compounds similar to the one , particularly focusing on their activities as amplifiers of phleomycin against Escherichia coli. This demonstrates the potential application of such compounds in enhancing the effectiveness of antibiotics (Brown & Cowden, 1982).
Cytotoxicity Studies : A study by Hung et al. (2014) synthesized and tested derivatives including thieno[2,3-b]pyridines for their antiproliferative activity against cancer cell lines. This indicates the potential application of the compound in cancer research, especially in the development of novel anticancer agents (Hung et al., 2014).
Antiprotozoal Agents : Ismail et al. (2004) studied compounds including imidazo[1,2-a]pyridines as antiprotozoal agents. The research highlighted the potential use of such compounds in treating protozoal infections, showing significant in vitro and in vivo activity (Ismail et al., 2004).
Furan Ring Transformations : Stroganova et al. (2016) explored acid-catalyzed transformations of furan ring-containing compounds, leading to derivatives of a new heterocyclic system. This research can be crucial in understanding the chemical behavior and potential applications of furan derivatives (Stroganova et al., 2016).
Synthesis of Novel Heterocyclic Systems : Sirakanyan et al. (2019) conducted research on the synthesis of new heterocyclic systems, which could be relevant for the development of new pharmacological agents or materials with unique properties (Sirakanyan et al., 2019).
DNA-Binding Affinity Studies : Research by Laughton et al. (1995) involved a compound similar in structure, studying its interaction with DNA. Such studies are crucial in understanding how these compounds might interact with biological molecules, which is essential in drug design (Laughton et al., 1995).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(furan-2-carbonylamino)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S.ClH/c1-9(2)19-6-5-10-12(8-19)23-16(13(10)14(17)20)18-15(21)11-4-3-7-22-11;/h3-4,7,9H,5-6,8H2,1-2H3,(H2,17,20)(H,18,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMFWLLMLNNDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

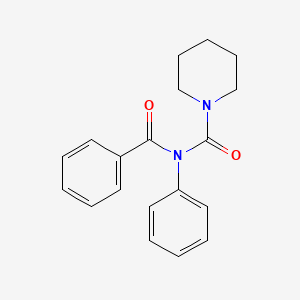

![[4-(Trifluoromethyl)pyrimidin-2-yl]methanamine hydrochloride](/img/structure/B2554951.png)
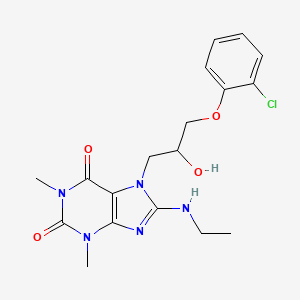
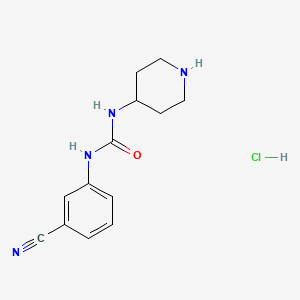
![Methyl 3-{[(2,5-dimethylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2554956.png)
![Methyl 2-[[4-benzyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2554959.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2554961.png)
![4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2554963.png)
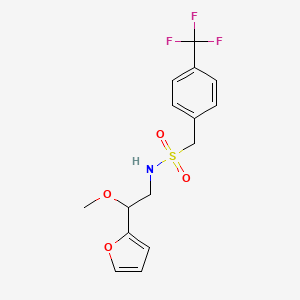
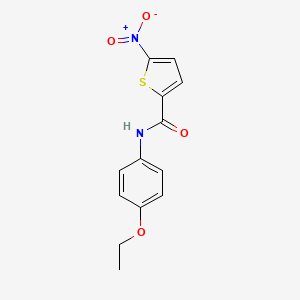
![2-{[8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2554969.png)
